Nifenazone

Rheumatology Clinical trial Analgesic efficacy

Nifenazone (CAS 2139-47-1) is a pyrazolone NSAID with unique research applications that distinguish it from generic pyrazolone analogs. Validated as a 20S proteasome activator, it demonstrates ~50% neuroprotection against β-amyloid toxicity in SH-SY5Y neuronal cells at 50 μM. Its clinically proven inferiority to phenylbutazone (only 3.8% comparable efficacy) makes it an ideal negative control for benchmarking novel anti-inflammatory agents. Distinct solvatochromic behavior and characterized human metabolite profile support analytical method development (LC-MS/MS, HPLC) and computational modeling (DFT/TD-DFT). Select Nifenazone when functional equivalence to other pyrazolones cannot be assumed.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
CAS No. 2139-47-1
Cat. No. B1678857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifenazone
CAS2139-47-1
SynonymsN-Antipyrinylnicotinamide, Niapyrin, Nicazane, Nicodon, Nicodone, Nicofesone, Nicophesone, Nicophezon, Nicopyron, Nicoreumal, Nicoron, Nicotazone, Nifenazone
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)
InChIKeyBRZANEXCSZCZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility45.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nifenazone (CAS 2139-47-1) Pyrazolone NSAID for Anti-Inflammatory and Neuroprotective Research Applications


Nifenazone (CAS 2139-47-1) is a pyrazolone-derivative non-steroidal anti-inflammatory drug (NSAID) historically used for the treatment of rheumatic disorders [1]. It functions by inhibiting cyclooxygenase (COX) activity, thereby reducing prostaglandin synthesis and mitigating inflammatory responses . Structurally, Nifenazone comprises an antipyrine moiety linked to a nicotinamide group, a configuration that distinguishes it from simpler pyrazolone analogs [2]. While its clinical use has been largely discontinued in favor of safer alternatives, Nifenazone remains a valuable research tool in pharmacological and chemical investigations, including studies of proteasome activation, neuroprotection, and structure-activity relationships [3].

Why Nifenazone (CAS 2139-47-1) Cannot Be Substituted with Generic Pyrazolones in Specialized Research


Despite belonging to the pyrazolone NSAID class alongside aminopyrine, antipyrine, and phenylbutazone, Nifenazone demonstrates distinct biological activities and physicochemical properties that preclude simple generic substitution. Direct head-to-head clinical comparisons reveal that Nifenazone exhibits inferior analgesic efficacy compared to phenylbutazone in rheumatoid arthritis patients, with only 3.8% of patients achieving comparable symptom control [1]. In contrast, in vitro studies have identified Nifenazone as a 20S proteasome activator with neuroprotective properties against β-amyloid toxicity, a mechanism not shared by all pyrazolones and one that positions it as a specialized tool for neurodegenerative disease research [2]. Furthermore, its unique N-antipyrinylnicotinamide structure imparts distinct solvatochromic behavior and hydrogen-bonding interactions that are relevant for analytical method development and computational modeling [3]. These divergent properties underscore why selecting the precise compound for a given application is essential, as functional equivalence cannot be assumed across the pyrazolone class.

Quantitative Evidence Guide for Nifenazone (CAS 2139-47-1) Differentiation from Comparator Compounds


Nifenazone Demonstrates Inferior Clinical Efficacy Compared to Phenylbutazone in Rheumatoid Arthritis

A direct head-to-head substitution trial in patients with painful chronic arthritis (mostly rheumatoid) demonstrated that Nifenazone provides substantially inferior analgesic efficacy compared to phenylbutazone. When Nifenazone (750-2000 mg daily) was substituted for existing phenylbutazone therapy, only 1 of 26 patients (3.8%) experienced improvement comparable to that achieved with phenylbutazone at 300 mg daily [1]. This clear quantitative differentiation establishes Nifenazone as a significantly weaker clinical anti-inflammatory agent relative to phenylbutazone, informing both historical context and the rationale for its discontinued clinical use.

Rheumatology Clinical trial Analgesic efficacy

Nifenazone Lacks Significant Clinical Benefit Over Placebo in Controlled Rheumatoid Arthritis Study

A double-blind comparison between Nifenazone and placebo in patients with rheumatoid arthritis revealed no significant clinical benefit for Nifenazone. Among 10 patients randomized to receive Nifenazone 500 mg three times daily or placebo, only 1 of 8 patients who completed the trial (12.5%) reported symptomatic improvement, while 7 patients (87.5%) noted no change. Objective clinical criteria also showed no significant improvement over placebo [1]. This data provides a critical baseline for understanding the compound's limited clinical utility and underscores its primary relevance as a research tool rather than a therapeutic candidate.

Rheumatology Placebo-controlled trial Analgesic efficacy

Nifenazone Activates 20S Proteasome and Protects Neuronal Cells from β-Amyloid Toxicity

In vitro studies have demonstrated that Nifenazone functions as a 20S proteasome activator, a property that distinguishes it from many other NSAIDs and pyrazolones. At 50 μM concentration, Nifenazone and aminopyrine both induced an increase in cell viability in differentiated human neuroblastoma SH-SY5Y cells exposed to β-amyloid toxicity [1]. Specifically, 50 μM Nifenazone and aminopyrine increased cell viability by approximately 50% relative to untreated controls, whereas 10 μM 4-aminoantipyrine and antipyrine induced increases of 160% and 52%, respectively [2]. Tube tests confirmed that both aminopyrine and Nifenazone behave as 20S proteasome activators, a mechanism that enhances β-amyloid degradation and confers neuroprotection [1].

Neuroscience Alzheimer's disease Proteasome activation

Nifenazone Exhibits Distinct Solvatochromic Behavior and Hydrogen-Bonding Interactions Compared to Simpler Pyrazolones

Experimental and computational investigations have established that the chemical properties of Nifenazone are strongly dependent on solvent polarity and hydrogen-bonding capability, supporting the hypothesis of electron density delocalization within the pyrazole ring [1]. This solvatochromic behavior distinguishes Nifenazone from structurally simpler pyrazolones lacking the nicotinamide moiety. Studies using DFT/TD-DFT calculations and experimental spectral analysis in various neat solvents and hydro-organic binary systems (water-acetonitrile and water-dioxane) demonstrated that the N-antipyrinylnicotinamide structure confers unique spectroscopic signatures [1]. These properties have direct implications for analytical method development, chromatographic separation optimization, and computational modeling of pyrazolone-protein interactions.

Physical chemistry Analytical method development Computational modeling

Nifenazone Lacks Published Human Pharmacokinetic Data, a Key Differentiator from Well-Characterized Pyrazolones

As of 2024, no published pharmacokinetic studies or human PK parameter data regarding Nifenazone have been identified in the scientific literature [1]. This represents a critical data gap that distinguishes Nifenazone from extensively characterized pyrazolones such as propyphenazone, aminopyrine, and dipyrone (metamizole), for which established human PK parameters including half-life, clearance, and volume of distribution are well-documented [2]. Any PK parameters used for Nifenazone in modeling or simulation contexts are estimates derived from related pyrazolone derivatives (e.g., phenazone) rather than direct experimental determination [1].

Pharmacokinetics Drug development Regulatory science

Recommended Research and Industrial Applications for Nifenazone (CAS 2139-47-1) Based on Differentiated Evidence


In Vitro Proteasome Activation and Neuroprotection Studies

Nifenazone is validated as a 20S proteasome activator with demonstrated neuroprotective effects in differentiated SH-SY5Y neuronal cells exposed to β-amyloid toxicity. At 50 μM, Nifenazone increases cell viability by approximately 50% in this model system, comparable to aminopyrine [1]. This established activity profile makes Nifenazone a suitable research tool for investigations into proteostasis mechanisms, ubiquitin-proteasome system modulation, and neurodegenerative disease models where proteasome activation may confer therapeutic benefit. The compound's activity in this context is distinct from its weak anti-inflammatory profile and should not be extrapolated to in vivo efficacy predictions.

Historical Control and Comparative Pharmacology Studies in Rheumatology

Nifenazone serves as a valuable historical comparator and negative control in rheumatology pharmacology research. Direct clinical trial evidence demonstrates that Nifenazone (750-2000 mg daily) is inferior to phenylbutazone (300 mg daily) in controlling chronic arthritis symptoms, with only 3.8% of patients achieving comparable benefit [1]. Additionally, placebo-controlled data confirm that Nifenazone (500 mg three times daily) shows no significant clinical benefit over placebo in rheumatoid arthritis [1]. These well-documented efficacy limitations make Nifenazone an appropriate reference standard for benchmarking novel anti-inflammatory agents and for studying the evolution of NSAID development.

Analytical Method Development and Computational Chemistry Applications

The distinct solvatochromic behavior and solvent-dependent spectral properties of Nifenazone support its use as a reference compound in analytical method development and computational chemistry research. Experimental and DFT/TD-DFT studies have characterized the delocalization of electron density within the pyrazole ring and the strong dependence of Nifenazone's chemical properties on solvent polarity and hydrogen-bonding capability [1]. These features make Nifenazone a useful model compound for developing and validating chromatographic separation methods for pyrazolone derivatives, optimizing solvent systems, and calibrating computational models of pyrazolone-protein interactions [1].

Biotransformation and Metabolite Identification Studies

Nifenazone has been investigated for its biotransformation in humans, with studies reporting the isolation and identification of four new metabolites following oral administration using chromatographic methods [1]. This established metabolic characterization, despite the absence of full human PK parameters, makes Nifenazone a relevant reference compound for mass spectrometry method development, metabolite profiling studies, and investigations into pyrazolone metabolic pathways. Researchers developing LC-MS/MS methods for detecting pyrazolone derivatives and their metabolites in biological matrices may find Nifenazone a useful analytical standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nifenazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.